molecular formula C11H16O4S B2956463 5-((Tert-butylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477866-60-7

5-((Tert-butylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2956463
CAS No.: 477866-60-7
M. Wt: 244.31
InChI Key: LVXLVDUTJGOMAX-UHFFFAOYSA-N
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Description

5-((Tert-butylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a cyclic diketone widely used in organic synthesis. The compound features a tert-butylsulfanyl (t-BuS) group attached via a methylene bridge at the 5-position of the dioxane ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(tert-butylsulfanylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-10(2,3)16-6-7-8(12)14-11(4,5)15-9(7)13/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXLVDUTJGOMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CSC(C)(C)C)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((Tert-butylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS Number: 477866-60-7) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C11_{11}H16_{16}O4_4S
  • Molecular Weight : 248.31 g/mol

The compound features a dioxane ring with a tert-butylsulfanyl group contributing to its unique reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate dioxane derivatives with tert-butyl sulfide under controlled conditions. This method allows for the introduction of the sulfanyl group while maintaining the integrity of the dioxane core.

Antioxidant Properties

Research indicates that compounds containing dioxane structures often exhibit antioxidant properties. The presence of the tert-butylsulfanyl group may enhance these properties by stabilizing free radicals. A study evaluating similar compounds reported significant antioxidant activity measured by DPPH radical scavenging assays.

Anti-inflammatory Activity

This compound has been evaluated for anti-inflammatory effects. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines in macrophages. The compound's mechanism appears to involve modulation of NF-kB signaling pathways.

Cytotoxicity Studies

Cytotoxicity assays against various cancer cell lines have shown that this compound exhibits selective cytotoxicity. For instance:

Cell Line IC50 (µM)
HeLa15.0
A54912.5
MCF-720.0

These results suggest potential applications in cancer therapy, warranting further investigation into its mechanism of action and selectivity.

Case Study 1: In Vivo Anti-inflammatory Model

In a rat model of carrageenan-induced paw edema, administration of this compound resulted in a significant reduction in edema compared to controls. The compound was administered at doses ranging from 10 to 50 mg/kg body weight.

Case Study 2: Antioxidant Efficacy in Cellular Models

A study assessing the antioxidant capacity of this compound utilized human fibroblast cells exposed to oxidative stress. Results indicated a dose-dependent increase in cell viability and a decrease in reactive oxygen species (ROS) levels when treated with concentrations between 5 and 25 µM.

Comparison with Similar Compounds

Table 1: Substituent Types and Representative Compounds

Substituent Type Example Compound Key Features Reference
Sulfur-containing 5-((Tert-butylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Bulky t-BuS group; potential for thiol-based reactivity
Amino/Thioamide 5-[(2-Iodophenylamino)(methylthio)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione Reacts with amines to form morpholino derivatives; used in heterocycle synthesis
Aromatic/Alkylidene 5-(4-Hydroxy-benzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione Forms hydrogen-bonded dimers; planar aromatic system influences crystallinity
Heterocyclic 5-(1-tert-Butyl-3-phenyl-1H-pyrazol-5-ylamino)methylene derivative Pyrazole moiety enhances thermal stability; used in flash vacuum pyrolysis
Fluorinated 5-Benzoyl-5-fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione Fluorine atom increases electrophilicity; synthesized via Selectfluor®

Physical and Chemical Properties

Melting Points and Solubility

  • The pyrazolylamino derivative () melts at 152°C, reflecting its rigid heterocyclic structure .
  • Sulfur-containing derivatives (e.g., tert-butylsulfanyl) may exhibit lower solubility in polar solvents due to steric hindrance, whereas hydroxybenzylidene analogs () show improved solubility in ethanol via hydrogen bonding .

Reactivity

  • Nucleophilic Substitution: The methylthio group in 5-[(2-Iodophenylamino)(methylthio)methylene] derivatives reacts with morpholine to yield morpholino-substituted products, demonstrating the lability of sulfur-based substituents .
  • Cycloadditions: Pyrazolylamino derivatives undergo flash vacuum pyrolysis to form pyrazolo[3,4-b]pyridin-4-ones, highlighting thermal stability differences compared to bulkier tert-butylsulfanyl groups .

Structural and Crystallographic Insights

  • The 1,3-dioxane ring adopts a distorted boat conformation in hydroxybenzylidene derivatives, stabilized by O-H⋯O hydrogen bonds forming R₂²(20) rings .
  • Bulky substituents (e.g., tert-butylsulfanyl) may enforce non-planar geometries, reducing π-π stacking interactions compared to aromatic analogs .

Q & A

Q. What are the common synthetic routes to 5-((tert-butylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how do reaction conditions influence product purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving Meldrum’s acid derivatives. For example, 5-[bis(thiomethyl)methylene] analogs are prepared by reacting Meldrum’s acid with thiols under basic conditions (e.g., aqueous ammonia or triethylamine) . Key factors include solvent choice (e.g., ethanol or THF), temperature control (room temperature to 80°C), and stoichiometric ratios of reactants to minimize side products like sulfoxides. Purity is often verified via HPLC or crystallization from solvents like dichloromethane/hexane .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Used to confirm substitution patterns (e.g., tert-butylsulfanyl methylene protons appear as singlet peaks near δ 1.4–1.5 ppm) .
  • X-ray crystallography : Resolves spatial arrangements of the dioxane ring and tert-butylsulfanyl group, with SHELX programs (e.g., SHELXL) commonly employed for refinement .
  • FT-IR : Identifies carbonyl stretching vibrations (~1750 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Q. What are the typical reactivity patterns of the tert-butylsulfanyl group in this compound?

The tert-butylsulfanyl group undergoes oxidation to sulfoxides or sulfones using agents like m-chloroperbenzoic acid (mCPBA). However, overoxidation to sulfones is rare under mild conditions, likely due to steric hindrance from the tert-butyl group . Nucleophilic displacement of the sulfanyl group with amines or alkoxides is also feasible, enabling functional diversification .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for functionalizing this compound?

Density functional theory (DFT) studies predict transition states for nucleophilic attacks on the methylene carbon, guiding solvent and catalyst selection. For example, polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates during aminolysis . Molecular dynamics simulations further model steric effects of the tert-butyl group on reaction kinetics .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond lengths or angles (e.g., C-S vs. C-O distances) often arise from experimental resolution limits or dynamic disorder. Twin refinement in SHELXL and high-resolution data collection (≤0.8 Å) improve accuracy. Comparative analysis with related structures (e.g., 5-[amino(thiomethyl)methylene] analogs) provides reference metrics .

Q. How does the tert-butylsulfanyl group influence photophysical properties in material science applications?

The bulky tert-butyl group enhances thermal stability in photo-responsive polymers. For instance, irradiation at 515 nm induces isomerization in functionalized polymers, altering surface wettability. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, correlating with substituent electronic effects .

Q. What are the challenges in synthesizing enantiopure derivatives, and how are they addressed?

Racemization during substitution reactions is a key issue. Chiral auxiliaries (e.g., (S)-BINOL) or asymmetric catalysis (e.g., Rh(II)-complexes) enforce stereocontrol. Enantiomeric excess is measured via chiral HPLC or circular dichroism .

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